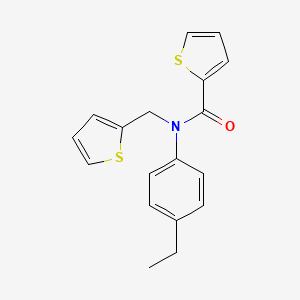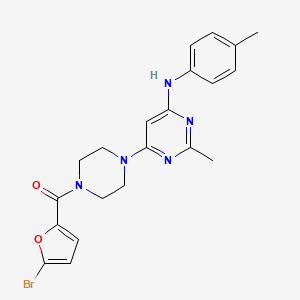![molecular formula C21H16N4O4S B11332501 2-{[3-cyano-6-(4-methoxyphenyl)pyridin-2-yl]sulfanyl}-N-(3-nitrophenyl)acetamide](/img/structure/B11332501.png)
2-{[3-cyano-6-(4-methoxyphenyl)pyridin-2-yl]sulfanyl}-N-(3-nitrophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[3-cyano-6-(4-methoxyphenyl)pyridin-2-yl]sulfanyl}-N-(3-nitrophenyl)acetamide: is a chemical compound with the following properties:
Linear Formula: C22H16F3N3O2S
CAS Number: 617697-60-6
Molecular Weight: 443.451 g/mol
Preparation Methods
Industrial Production:: Industrial-scale production methods for this compound are proprietary and not widely disclosed. Manufacturers may employ specialized processes to optimize yield and purity.
Chemical Reactions Analysis
Reactivity::
Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of various oxidation states.
Reduction: Reduction reactions could yield reduced forms of the compound.
Substitution: Substitution reactions may occur at specific functional groups.
Cyanation: Sodium cyanide (NaCN) or other cyanating agents.
Nitration: Nitric acid (HNO3) or nitrating mixtures.
Sulfenylation: Sulfur reagents (e.g., Lawesson’s reagent).
Acylation: Acetic anhydride (Ac2O) or acyl chlorides.
Base-Catalyzed Reactions: Triethylamine (Et3N) or other bases.
Major Products:: The specific products formed during these reactions depend on reaction conditions and regioselectivity. Further experimental data would be needed to determine the exact products.
Scientific Research Applications
Chemistry: As a building block for designing novel molecules.
Biology: Investigating its interactions with biological targets.
Medicine: Exploring its pharmacological properties.
Industry: Developing new materials or catalysts.
Mechanism of Action
The precise mechanism by which this compound exerts its effects remains an area of active research. It likely interacts with specific molecular targets or pathways, affecting cellular processes.
Comparison with Similar Compounds
While detailed comparisons are scarce, researchers may explore related compounds with similar structural features. Unfortunately, I don’t have a list of specific analogs at this time.
Properties
Molecular Formula |
C21H16N4O4S |
|---|---|
Molecular Weight |
420.4 g/mol |
IUPAC Name |
2-[3-cyano-6-(4-methoxyphenyl)pyridin-2-yl]sulfanyl-N-(3-nitrophenyl)acetamide |
InChI |
InChI=1S/C21H16N4O4S/c1-29-18-8-5-14(6-9-18)19-10-7-15(12-22)21(24-19)30-13-20(26)23-16-3-2-4-17(11-16)25(27)28/h2-11H,13H2,1H3,(H,23,26) |
InChI Key |
HFBRHNPSODYHHF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=C(C=C2)C#N)SCC(=O)NC3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(4-methoxyphenyl)-2-[(3-methylphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B11332427.png)
![7-(2-chlorophenyl)-4-(morpholin-4-yl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11332434.png)
![1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-[3-(methylsulfanyl)phenyl]piperidine-4-carboxamide](/img/structure/B11332438.png)
![8-(furan-2-yl)-10-(3-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one](/img/structure/B11332443.png)

![2-[4-(2-fluorophenyl)piperazin-1-yl]-4-methyl-7-(3,4,5-trimethoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B11332461.png)
![Propan-2-yl 3-{[(7-bromo-1-benzoxepin-4-yl)carbonyl]amino}benzoate](/img/structure/B11332473.png)

![N-[3-(4-ethoxyphenyl)-1,2,4-thiadiazol-5-yl]-3-propoxybenzamide](/img/structure/B11332479.png)
![N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]thiophene-2-carboxamide](/img/structure/B11332480.png)
![N-[4-({2-methyl-6-[(4-methylphenyl)amino]pyrimidin-4-yl}amino)phenyl]-2-phenylacetamide](/img/structure/B11332481.png)
![N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]-3-ethoxybenzamide](/img/structure/B11332491.png)
![1-(4-Benzyl-1-piperazinyl)-2-(9-fluoro-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)ethanone](/img/structure/B11332492.png)
![N-[3-(4-ethoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B11332494.png)
